molecular formula C10H11FO B13700272 6-Cyclopropyl-3-fluoroanisole

6-Cyclopropyl-3-fluoroanisole

Cat. No.: B13700272
M. Wt: 166.19 g/mol
InChI Key: WYAYUWNKXTYYOE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-fluoroanisole is an organic compound with the molecular formula C10H11FO It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom at the 3-position and a cyclopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-fluoroanisole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and simple reaction conditions. For example, the preparation of 3-fluoroanisole, a related compound, involves the reaction of methyl alcohol with potassium hydroxide, followed by the addition of dimethyl sulfoxide and stannous chloride, and finally the reaction with m-difluorobenzene .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-fluoroanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include cyclopropyl-substituted ketones, alcohols, and various substituted anisole derivatives.

Scientific Research Applications

6-Cyclopropyl-3-fluoroanisole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclopropyl-3-fluoroanisole include:

  • 3-Fluoroanisole
  • 4-Fluoroanisole
  • 2,4-Difluoroanisole

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a fluorine atom, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyl-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

WYAYUWNKXTYYOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2CC2

Origin of Product

United States

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